![molecular formula C20H17N3O4S B2745838 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864975-59-7](/img/structure/B2745838.png)
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
The synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives has demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. These compounds showed better anti-inflammatory activity when compared to diclofenac, especially those with aliphatic groups (-CH3, C2H5) on the thiazolidinone ring and those with electron-donating polar groups (4-methoxy phenyl and furyl group). Notably, selected compounds with superior activity exhibited a good gastrointestinal safety profile, underscoring their potential as safer anti-inflammatory agents (Nikalje, 2014).
Anticonvulsant Evaluation
Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has revealed significant anticonvulsant activities. Specific compounds have been evaluated using maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity models, showing considerable efficacy. One such compound emerged as an effective anticonvulsant with a high median dose and low toxicity, suggesting its potential as a novel treatment option for seizure disorders (Nath et al., 2021).
Solubility and Drug Delivery
The compound SE415, an aldose reductase inhibitor, has been studied for its solubility in PEG 400 (polyethylene glycol 400) and water mixtures. This research aimed at improving drug delivery for diabetes mellitus (DM) management. The study revealed that PEG 400 significantly enhances SE415's solubility, suggesting that such binary cosolvent systems could improve oral absorption and control DM complications (Hussain et al., 2022).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-27-11-10-22-15-8-4-5-9-16(15)28-20(22)21-17(24)12-23-18(25)13-6-2-3-7-14(13)19(23)26/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIXFCWYMDADCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide |
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